N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 946247-69-4
VCID: VC4157001
InChI: InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25)
SMILES: C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Molecular Formula: C19H22ClN3O2S
Molecular Weight: 391.91

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

CAS No.: 946247-69-4

Cat. No.: VC4157001

Molecular Formula: C19H22ClN3O2S

Molecular Weight: 391.91

* For research use only. Not for human or veterinary use.

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide - 946247-69-4

Specification

CAS No. 946247-69-4
Molecular Formula C19H22ClN3O2S
Molecular Weight 391.91
IUPAC Name N-[(4-chlorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Standard InChI InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25)
Standard InChI Key UQUKDJJZDWBVQO-UHFFFAOYSA-N
SMILES C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3

Introduction

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an organic compound that belongs to the class of oxalamides, characterized by the presence of two amide groups attached to a central oxalic acid-derived structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development, owing to its diverse functional groups, including a chlorobenzyl moiety, a pyrrolidine ring, and a thiophene group.

Synthesis Pathway

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves:

  • Preparation of Intermediates:

    • The starting materials include 4-chlorobenzylamine and thiophene derivatives.

    • A pyrrolidine moiety is introduced via alkylation reactions.

  • Formation of Oxalamide:

    • The oxalamide backbone is constructed through a condensation reaction between oxalyl chloride and the amine intermediates under controlled conditions.

  • Purification:

    • The final product is purified using recrystallization or chromatographic techniques.

These steps ensure high yield and purity of the compound for further applications.

Potential Applications

The structural features of this compound suggest potential applications in:

  • Pharmaceutical Development:

    • The presence of a thiophene ring and pyrrolidine group makes it a candidate for targeting receptor sites in drug design.

    • It may exhibit antimicrobial, anti-inflammatory, or anticancer properties based on similar compounds studied in literature .

  • Biological Activity Studies:

    • The compound's functional groups allow for interaction with biological macromolecules, making it suitable for enzyme inhibition or receptor binding assays.

Analytical Characterization

The characterization of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves:

Analytical TechniquePurpose
NMR Spectroscopy (1H & 13C)Determines the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Identifies functional groups through characteristic absorption peaks.
X-Ray CrystallographyProvides detailed information about the three-dimensional structure.

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